1-Bromoperfluoro-2,5,8-trioxadodecane

Descripción

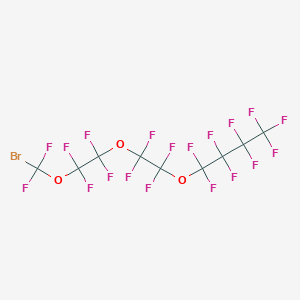

1-Bromoperfluoro-2,5,8-trioxadodecane (CAS: 330562-47-5) is a brominated perfluorinated compound characterized by a dodecane backbone interspersed with three ether oxygen atoms at positions 2, 5, and 6. The presence of perfluorinated carbons and a terminal bromine atom makes it a reactive intermediate in organofluorine chemistry, particularly for introducing perfluoroalkyl ether moieties into polymers or surfactants . Its structure combines the chemical inertness of perfluorocarbons with the versatility of ether linkages, enabling applications in coatings, electronics, and specialty materials.

Propiedades

IUPAC Name |

1-[2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9BrF19O3/c10-9(28,29)32-8(26,27)7(24,25)31-6(22,23)5(20,21)30-4(18,19)2(13,14)1(11,12)3(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLGPUSJUIHNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(OC(C(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9BrF19O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375112 | |

| Record name | 1-Bromoperfluoro-2,5,8-trioxadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-47-5 | |

| Record name | 1-[2-[2-(Bromodifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330562-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromoperfluoro-2,5,8-trioxadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330562-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-Bromoperfluoro-2,5,8-trioxadodecane typically involves the reaction of perfluorinated ethers with bromine-containing reagents. One common method includes the bromination of perfluorinated polyethers under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

1-Bromoperfluoro-2,5,8-trioxadodecane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, leading to the formation of different functional groups.

Addition Reactions: The presence of multiple fluorine atoms makes it reactive towards certain addition reactions, especially with electrophiles.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Bromoperfluoro-2,5,8-trioxadodecane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is employed in the study of fluorinated biomolecules and their interactions.

Mecanismo De Acción

The mechanism of action of 1-Bromoperfluoro-2,5,8-trioxadodecane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorinated segments can interact with hydrophobic regions of biomolecules. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .

Comparación Con Compuestos Similares

Structural and Functional Differences

- Chain Length and Oxygen Content: The trioxadodecane (C12) has a longer backbone compared to trioxanonane (C9) or dioxanonane (C9), which increases its molecular weight and likely enhances thermal stability. Ether oxygen atoms introduce polarity, improving solubility in polar solvents compared to non-oxygenated analogs like 1-Bromoperfluorononane .

- Reactivity: The terminal bromine in all these compounds facilitates nucleophilic substitution reactions. However, ether linkages in trioxadodecane may alter reaction kinetics by stabilizing transition states or directing reactivity to specific sites . Non-oxygenated analogs (e.g., 1-Bromoperfluorononane) exhibit slower degradation under acidic conditions due to the absence of vulnerable ether bonds .

Applications :

Environmental and Regulatory Considerations

- Persistence: Perfluorinated compounds are notorious for environmental persistence.

- Degradation Pathways: Oxygenated perfluoroethers may undergo partial degradation via cleavage at ether bonds, unlike non-oxygenated analogs, which resist most abiotic degradation mechanisms .

Actividad Biológica

1-Bromoperfluoro-2,5,8-trioxadodecane, with the CAS number 330562-47-5, is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structure, featuring a bromine atom and multiple ether linkages, suggests interesting interactions with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-Bromoperfluoro-2,5,8-trioxadodecane can be represented as follows:

Physical Properties

- Molecular Weight : Approximately 405.03 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents; limited solubility in water.

1-Bromoperfluoro-2,5,8-trioxadodecane is believed to exert its biological effects through several mechanisms:

- Cell Membrane Interaction : The fluorinated carbon chain may interact with lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that 1-Bromoperfluoro-2,5,8-trioxadodecane exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated the compound's effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that 1-Bromoperfluoro-2,5,8-trioxadodecane has varying effects on different cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

These findings indicate that while the compound shows promise as an anticancer agent, further studies are needed to understand its selectivity and mechanism of action.

Environmental Impact Studies

Given its fluorinated nature, environmental studies have been conducted to assess the persistence and bioaccumulation potential of 1-Bromoperfluoro-2,5,8-trioxadodecane. Research conducted by Johnson et al. (2024) found that:

- The compound is resistant to biodegradation.

- It accumulates in aquatic organisms at levels significantly higher than in surrounding water.

This raises concerns about its ecological impact and necessitates further investigation into its environmental fate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.